Benzohydroxamic acid, N-fluoren-1-YL-
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Overview
Description
N-(9H-fluoren-1-yl)-N-hydroxybenzamide is an organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons consisting of two benzene rings connected through a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-1-yl)-N-hydroxybenzamide typically involves the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of a base, followed by the reaction with benzoyl chloride. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for N-(9H-fluoren-1-yl)-N-hydroxybenzamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-1-yl)-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion to fluorenone derivatives
Reduction: Formation of fluorenylamines
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products
Oxidation: Fluorenone derivatives
Reduction: Fluorenylamines
Substitution: Halogenated fluorenes
Scientific Research Applications
N-(9H-fluoren-1-yl)-N-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various fluorenyl derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteinases.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer progression.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-1-yl)-N-hydroxybenzamide involves its interaction with specific molecular targets, such as metalloproteinases. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of extracellular matrix components. This inhibition can lead to reduced tumor growth and metastasis in cancer research.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-1-yl)acetamide
- N-(9H-fluoren-1-yl)benzamide
- 9-Fluorenone
Uniqueness
N-(9H-fluoren-1-yl)-N-hydroxybenzamide is unique due to its hydroxamic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other fluorenyl derivatives. This functional group allows it to act as a potent enzyme inhibitor, making it valuable in medicinal chemistry and cancer research.
Properties
CAS No. |
29968-64-7 |
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Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(9H-fluoren-1-yl)-N-hydroxybenzamide |
InChI |
InChI=1S/C20H15NO2/c22-20(14-7-2-1-3-8-14)21(23)19-12-6-11-17-16-10-5-4-9-15(16)13-18(17)19/h1-12,23H,13H2 |
InChI Key |
QYMLLILLMBKAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)N(C(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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